Arbaclofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Spasticity

Arbaclofen's most established use in scientific research is for treating spasticity. Studies have shown its effectiveness in reducing muscle tone and improving function in individuals with conditions like multiple sclerosis, cerebral palsy, and spinal cord injury []. These studies demonstrate arbaclofen's ability to modulate nerve activity and alleviate spasticity-related symptoms.

Source

[] (Boyd et al., 2001) - A double-blind placebo-controlled trial of arbaclofen in spasticity after spinal cord injury. (Journal of Neurology, Neurosurgery, and Psychiatry: )

Fragile X Syndrome

Fragile X syndrome is a genetic disorder that causes intellectual disability, social anxiety, and behavioral problems. Research suggests that malfunctioning metabotropic glutamate receptors (mGluRs) may contribute to the symptoms of Fragile X syndrome. Arbaclofen, by acting on GABA receptors, may indirectly influence mGluR activity. Studies in animal models of Fragile X show promise for arbaclofen in improving some aspects of the condition.

Source

(Jaeschke et al., 2011) - Fragile X Syndrome: From Genetics to Targeted Treatment. (Chapter: The mGluR theory of fragile X mental retardation)

Other Potential Applications

Scientific research is investigating the use of arbaclofen for other neurological conditions. These include:

- Epilepsy: Some studies suggest arbaclofen may have anticonvulsant properties, potentially reducing seizure frequency [].

- Pain management: Arbaclofen might help manage chronic pain by modulating pain pathways in the central nervous system.

- Alcohol dependence: Research suggests arbaclofen may reduce alcohol cravings and withdrawal symptoms.

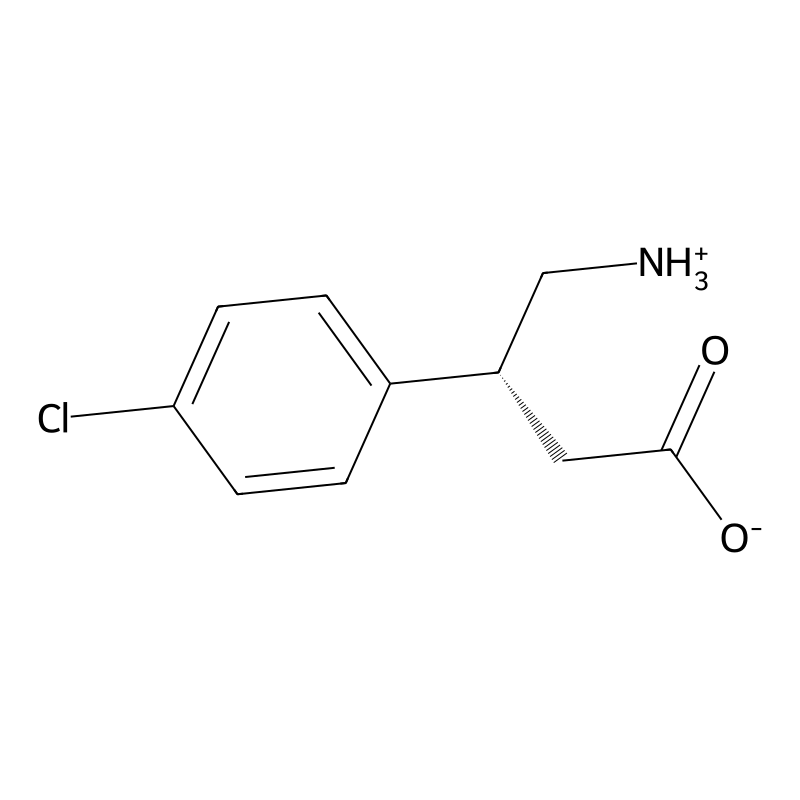

Arbaclofen, also known as R-baclofen, is a selective agonist for the gamma-aminobutyric acid type B receptor. It is the R-enantiomer of baclofen, a drug commonly used to treat muscle spasticity. Arbaclofen has been developed to enhance the therapeutic effects of baclofen while reducing its side effects. Its chemical formula is C₁₀H₁₂ClNO₂, and it possesses a molecular weight of approximately 213.66 g/mol .

Arbaclofen is primarily investigated for its potential applications in treating conditions such as autism spectrum disorder and fragile X syndrome, as well as muscle stiffness in multiple sclerosis. Unlike baclofen, which is absorbed mainly in the upper small intestine, arbaclofen can be absorbed throughout the gastrointestinal tract, allowing for sustained release formulations that improve its pharmacokinetic profile .

Arbaclofen is believed to be a selective gamma-aminobutyric acid type B (GABA-B) receptor agonist []. GABA-B receptors are present in the nervous system and play a role in regulating neuronal activity. By activating these receptors, Arbaclofen might potentially influence muscle relaxation, social behavior, and other neurological functions [].

- Hydrolysis: Arbaclofen can be hydrolyzed to yield its active form, which enhances its therapeutic effects .

- Oxidation: This compound can undergo oxidation reactions that lead to various metabolites, although specific pathways are not extensively characterized.

- Conjugation: Metabolic conjugation processes may occur, contributing to the elimination of arbaclofen from the body .

The prodrug form, arbaclofen placarbil, is designed to improve absorption and bioavailability by undergoing enzymatic conversion to arbaclofen in the body .

Arbaclofen's primary mechanism of action involves the activation of gamma-aminobutyric acid type B receptors, leading to increased inhibitory neurotransmission. This action is particularly relevant in conditions characterized by excessive neuronal excitability, such as spasticity and certain neurodevelopmental disorders. By enhancing GABAergic signaling, arbaclofen helps modulate muscle tone and reduce spasticity .

Clinical studies indicate that arbaclofen may improve social functioning and behavior in patients with autism spectrum disorder and fragile X syndrome. Its unique pharmacodynamic profile allows for a more favorable side effect profile compared to racemic baclofen, particularly regarding sedation and cognitive impairment .

The synthesis of arbaclofen typically involves several key steps:

- Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.

- Chiral Resolution: The R-enantiomer of baclofen can be isolated through chiral resolution techniques or asymmetric synthesis methods.

- Functional Group Modifications: Various chemical transformations are employed to introduce or modify functional groups on the aromatic ring and aliphatic chain to achieve the desired pharmacological properties.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for clinical use.

The specific synthetic routes can vary based on the desired purity and yield but generally follow established organic synthesis protocols .

Arbaclofen is currently under investigation for several clinical applications:

- Muscle Spasticity: It is being evaluated for its efficacy in reducing muscle stiffness associated with multiple sclerosis and spinal cord injuries.

- Neurodevelopmental Disorders: Clinical trials are ongoing to assess its potential benefits in improving symptoms of autism spectrum disorder and fragile X syndrome .

- Gastroesophageal Reflux Disease: The prodrug form, arbaclofen placarbil, has shown promise in treating gastroesophageal reflux due to its improved absorption characteristics .

Despite its potential benefits, arbaclofen has not yet received FDA approval for widespread clinical use.

Research into arbaclofen's interactions with other drugs and biological systems is essential for understanding its safety profile. Studies have indicated that arbaclofen does not significantly interact with major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP2E1, CYP3A4), suggesting a lower risk of drug-drug interactions compared to other medications metabolized by these pathways .

Furthermore, ongoing clinical trials are assessing how arbaclofen interacts with common medications used in managing spasticity and neurodevelopmental disorders.

Several compounds share similarities with arbaclofen in terms of structure or mechanism of action. Here are some notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Baclofen | R/S mixture of baclofen | GABA B receptor agonist | Higher incidence of side effects |

| Gabapentin | Structural analog | Modulates calcium channels | Primarily used for neuropathic pain |

| Pregabalin | Structural analog | Modulates calcium channels | Approved for fibromyalgia and anxiety |

| Tizanidine | Similar skeletal structure | Alpha-2 adrenergic agonist | Different receptor target |

Arbaclofen's uniqueness lies in its selective action as an R-enantiomer without producing significant metabolic byproducts compared to racemic baclofen. This characteristic enhances its pharmacokinetic properties and potentially reduces adverse effects associated with the S-enantiomer present in baclofen .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (66.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

GABA (metabotropic)

GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

>80% of R-baclofen is renally eliminated unchanged.

Blood clearance of an IV bolus of R-baclofen in rats, monkeys, and dogs, resulted in a half life of 1.6-3.4hours, in one study. Total blood clearance was reported to be 0.51±0.13L/h/kg in rats, 0.31±0.11L/h/kg in monkeys, and 0.24±0.01L/h/kg in dogs. (2)

Wikipedia

Use Classification

Dates

2: Erickson CA, Veenstra-Vanderweele JM, Melmed RD, McCracken JT, Ginsberg LD, Sikich L, Scahill L, Cherubini M, Zarevics P, Walton-Bowen K, Carpenter RL, Bear MF, Wang PP, King BH. STX209 (arbaclofen) for autism spectrum disorders: an 8-week open-label study. J Autism Dev Disord. 2014 Apr;44(4):958-64. doi: 10.1007/s10803-013-1963-z. PubMed PMID: 24272415.

3: Vakil NB, Huff FJ, Cundy KC. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors. Aliment Pharmacol Ther. 2013 Jul;38(2):107-17. doi: 10.1111/apt.12363. Epub 2013 May 30. PubMed PMID: 23721547.

4: Henderson C, Wijetunge L, Kinoshita MN, Shumway M, Hammond RS, Postma FR, Brynczka C, Rush R, Thomas A, Paylor R, Warren ST, Vanderklish PW, Kind PC, Carpenter RL, Bear MF, Healy AM. Reversal of disease-related pathologies in the fragile X mouse model by selective activation of GABAB receptors with arbaclofen. Sci Transl Med. 2012 Sep 19;4(152):152ra128. PubMed PMID: 22993295.

5: Berry-Kravis EM, Hessl D, Rathmell B, Zarevics P, Cherubini M, Walton-Bowen K, Mu Y, Nguyen DV, Gonzalez-Heydrich J, Wang PP, Carpenter RL, Bear MF, Hagerman RJ. Effects of STX209 (arbaclofen) on neurobehavioral function in children and adults with fragile X syndrome: a randomized, controlled, phase 2 trial. Sci Transl Med. 2012 Sep 19;4(152):152ra127. PubMed PMID: 22993294.

6: Hopkins CR. ACS chemical neuroscience molecule spotlight on STX209 (arbaclofen). ACS Chem Neurosci. 2011 Aug 17;2(8):381. doi: 10.1021/cn200061g. Epub 2011 Jul 6. Review. PubMed PMID: 22860166; PubMed Central PMCID: PMC3369760.

7: Nance PW, Huff FJ, Martinez-Arizala A, Ayyoub Z, Chen D, Bian A, Stamler D. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury. Spinal Cord. 2011 Sep;49(9):974-80. doi: 10.1038/sc.2011.43. Epub 2011 May 17. PubMed PMID: 21577221.

8: Vakil NB, Huff FJ, Bian A, Jones DS, Stamler D. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study. Am J Gastroenterol. 2011 Aug;106(8):1427-38. doi: 10.1038/ajg.2011.121. Epub 2011 Apr 26. PubMed PMID: 21519360.

9: Kim GH. Arbaclofen placarbil decreases reflux with good tolerability in patients with gastroesophageal reflux disease (am j gastroenterol 2010;105:1266-1275). J Neurogastroenterol Motil. 2010 Oct;16(4):444-5. doi: 10.5056/jnm.2010.16.4.444. Epub 2010 Oct 30. PubMed PMID: 21103431; PubMed Central PMCID: PMC2978402.

10: Gerson LB, Huff FJ, Hila A, Hirota WK, Reilley S, Agrawal A, Lal R, Luo W, Castell D. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. Am J Gastroenterol. 2010 Jun;105(6):1266-75. doi: 10.1038/ajg.2009.718. Epub 2009 Dec 29. PubMed PMID: 20040914.

11: Lal R, Sukbuntherng J, Tai EH, Upadhyay S, Yao F, Warren MS, Luo W, Bu L, Nguyen S, Zamora J, Peng G, Dias T, Bao Y, Ludwikow M, Phan T, Scheuerman RA, Yan H, Gao M, Wu QQ, Annamalai T, Raillard SP, Koller K, Gallop MA, Cundy KC. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. J Pharmacol Exp Ther. 2009 Sep;330(3):911-21. doi: 10.1124/jpet.108.149773. Epub 2009 Jun 5. PubMed PMID: 19502531.